2,3-Dimethyl-4-nitrosophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-4-nitrosophenol is an organic compound with the molecular formula C8H9NO2 It is a derivative of phenol, characterized by the presence of two methyl groups at the 2 and 3 positions and a nitroso group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-4-nitrosophenol typically involves the nitration and subsequent nitrosation of phenol derivatives. One common method includes the reaction of 2,3-dimethylphenol with nitrous acid (HNO2) under acidic conditions. The reaction proceeds through the formation of an intermediate nitroso compound, which is then isolated and purified .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and nitrosation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-4-nitrosophenol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted phenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed:
Oxidation: 2,3-Dimethyl-4-nitrophenol.
Reduction: 2,3-Dimethyl-4-aminophenol.
Substitution: Various halogenated and nitrated derivatives.
Scientific Research Applications
2,3-Dimethyl-4-nitrosophenol has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-4-nitrosophenol involves its interaction with molecular targets through the nitroso group. This group can participate in redox reactions, forming reactive intermediates that interact with cellular components. The compound may also undergo electrophilic aromatic substitution, affecting various biochemical pathways .
Comparison with Similar Compounds
- 2,6-Dimethyl-4-nitrosophenol
- 3-Methyl-4-nitrosophenol
- 2-Isopropyl-5-methyl-4-nitrosophenol
- 2,6-Dimethoxy-4-nitrophenol
Comparison: 2,3-Dimethyl-4-nitrosophenol is unique due to the specific positioning of its methyl and nitroso groups, which influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
2,3-dimethyl-4-nitrosophenol |
InChI |
InChI=1S/C8H9NO2/c1-5-6(2)8(10)4-3-7(5)9-11/h3-4,10H,1-2H3 |
InChI Key |
MHURFZVFYYDDNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.